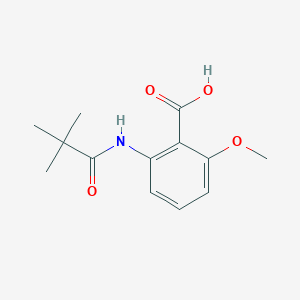![molecular formula C17H22N4O4S2 B2856502 1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1428365-89-2](/img/structure/B2856502.png)
1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel compound that has been disclosed in the literature . It may be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans . These conditions include, but are not limited to, inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound proceed through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, including compounds similar to 1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, has been explored for anticancer effects. These compounds exhibit significant antiproliferative activities against human cancer cell lines and low acute oral toxicity. Their efficacy in inhibiting tumor growth in mouse models suggests their potential as potent PI3K inhibitors and anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Antiparkinsonian Activity
A series of urea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antiparkinsonian activity. These compounds showed significant efficacy in reducing catalepsy induced by haloperidol in mice, indicating their potential for the treatment of Parkinson's disease. The neuroprotective properties associated with these compounds were highlighted by biochemical estimations from brain homogenate, suggesting their relevance in developing new therapeutic approaches (F. Azam et al., 2009).
Antibacterial Activity
Novel heterocyclic compounds containing a sulfonamido moiety, structurally similar to this compound, have been synthesized for use as antibacterial agents. These compounds, through their unique structural features, have demonstrated high antibacterial activities, offering a promising avenue for the development of new antibacterial therapies (M. E. Azab et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-3-25-14-8-6-5-7-12(14)18-16(22)20-17-19-13-9-10-21(11-15(13)26-17)27(23,24)4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFMXNUCYHWOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)
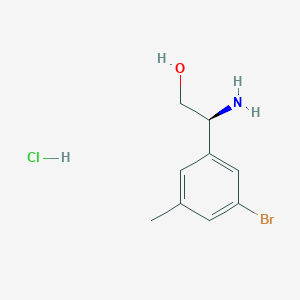
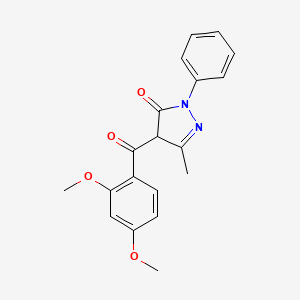
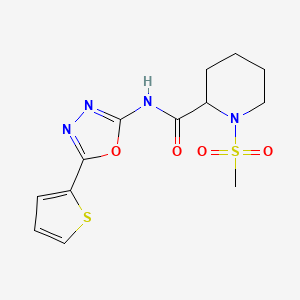
![N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2856425.png)
![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)
![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)
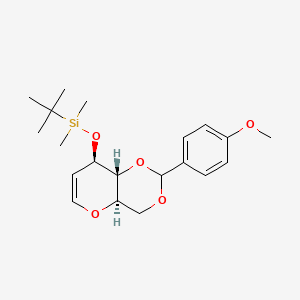
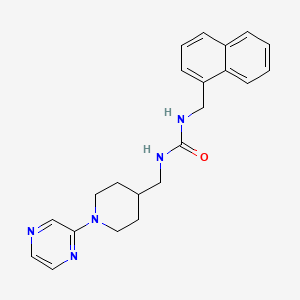
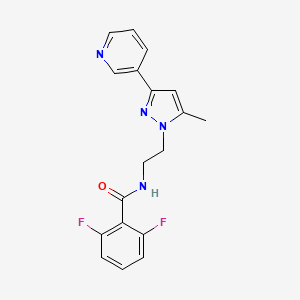
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone](/img/structure/B2856439.png)
![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)
